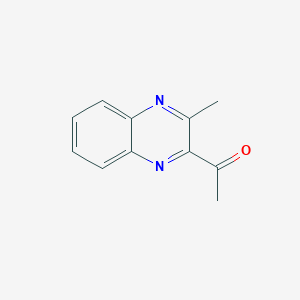
1-(3-Methylquinoxalin-2-YL)ethanone
Vue d'ensemble
Description
1-(3-Methylquinoxalin-2-YL)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a quinoxaline ring substituted with a methyl group at the 3-position and an ethanone group at the 1-position .
Méthodes De Préparation
The synthesis of 1-(3-Methylquinoxalin-2-YL)ethanone can be achieved through several routes. One common method involves the reaction of 3-diazopentane-2,4-dione with o-phenylenediamine. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Methylquinoxalin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or alkylating agents
Applications De Recherche Scientifique
1-(3-Methylquinoxalin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits biological activity, making it a potential candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that quinoxaline derivatives possess antimicrobial, anticancer, and anti-inflammatory properties, suggesting potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1-(3-Methylquinoxalin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparaison Avec Des Composés Similaires
1-(3-Methylquinoxalin-2-YL)ethanone can be compared with other quinoxaline derivatives, such as:
- 2-Acetyl-3-methylquinoxaline
- 2-Methyl-3-acetylquinoxaline
- 3-Methyl-2-acetylquinoxaline
These compounds share similar structural features but differ in the position and type of substituents on the quinoxaline ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-(3-methylquinoxalin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-11(8(2)14)13-10-6-4-3-5-9(10)12-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIXPWTFVBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496722 | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22059-64-9 | |
| Record name | 2-Acetyl-3-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methylquinoxalin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines from 1-(3-Methylquinoxalin-2-yl)ethanone?
A1: The research by [] demonstrates that employing ultrasound irradiation in the synthesis of chalcone-substituted quinoxalines offers significant advantages over conventional heating methods. Specifically, the study highlights a substantial reduction in reaction times, ranging from 30 to 90 minutes with ultrasound compared to 5 to 20 hours using conventional heating. Additionally, ultrasound irradiation leads to improved yields, reaching 65% to 88%, whereas conventional methods yield only 30% to 55%. This highlights the potential of ultrasound irradiation as a more efficient and higher-yielding approach for synthesizing these valuable compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


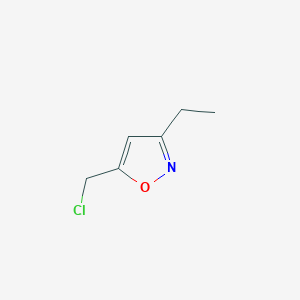
![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)
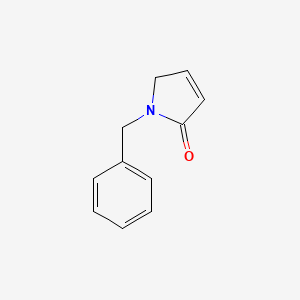
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

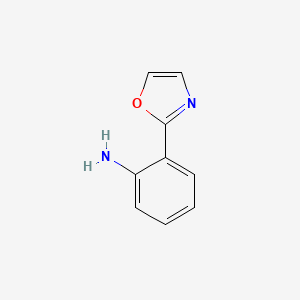
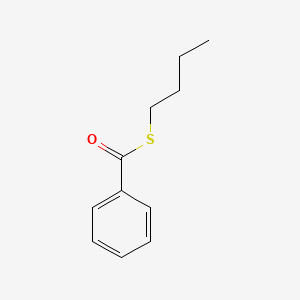
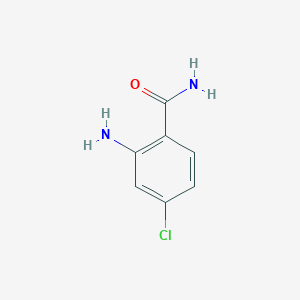
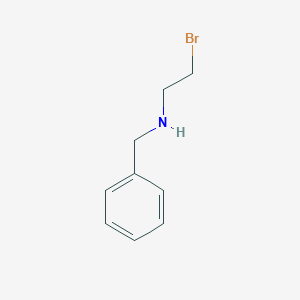
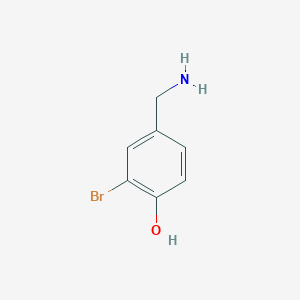
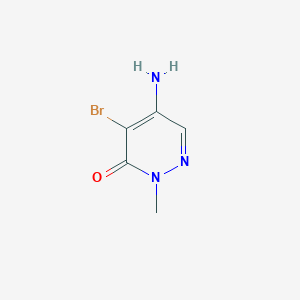

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)

